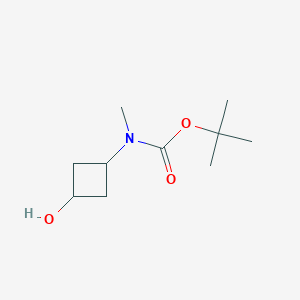

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUKBRXWGIKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146749 | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-89-5 | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, characterization, and application. Every piece of information is grounded in authoritative sources to ensure scientific integrity and empower your research and development endeavors.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 1392804-89-5[1]

-

Molecular Formula: C₁₀H₁₉NO₃[1]

-

Molecular Weight: 201.26 g/mol [1]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and biological assays.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Boiling Point (Predicted) | 282.0 ± 29.0 °C | [1] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

The Strategic Importance in Drug Discovery: The "Why"

The rigid, three-dimensional structure of the cyclobutane ring has made it an increasingly popular scaffold in drug design. Unlike more flexible aliphatic chains or flat aromatic rings, the puckered conformation of cyclobutane can orient substituents in well-defined spatial arrangements. This allows for precise interactions with biological targets, often leading to improved potency and selectivity.

The subject of this guide, this compound, is a valuable intermediate precisely because it combines this desirable cyclobutane core with strategically placed functional groups:

-

The trans-3-hydroxy group: Provides a key point for further chemical modification or for hydrogen bonding interactions with a target protein. Its trans stereochemistry offers a distinct vector for molecular growth compared to its cis counterpart.

-

The N-methylcarbamate group: The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking a secondary amine for subsequent reactions. The N-methyl group can influence the compound's conformational preferences and metabolic stability.

This combination of features makes it a versatile building block for creating diverse chemical libraries and for the synthesis of complex drug candidates.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through various synthetic routes. Below is a detailed, self-validating protocol that emphasizes not just the "how" but the "why" behind each step, ensuring reproducibility and a high-quality product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Materials:

-

trans-3-(tert-butoxycarbonylamino)cyclobutanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trans-3-(tert-butoxycarbonylamino)cyclobutanol (1 equivalent).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material completely.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Causality: The sodium hydride, a strong base, deprotonates the carbamate nitrogen, forming a sodium salt that is a more potent nucleophile for the subsequent methylation step.

-

Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The nucleophilic nitrogen attacks the electrophilic methyl group of methyl iodide in an SN2 reaction, forming the N-methylated product.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Causality: The ammonium chloride neutralizes any unreacted sodium hydride and protonates any remaining alkoxide species.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine. Causality: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Data Interpretation

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data.

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the N-methyl protons (singlet, ~2.8 ppm, 3H), the cyclobutyl methine proton adjacent to the hydroxyl group (multiplet, ~4.1 ppm, 1H), the cyclobutyl methine proton adjacent to the nitrogen (multiplet, ~4.3 ppm, 1H), and the cyclobutyl methylene protons (multiplets, ~2.0-2.5 ppm, 4H). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the N-methyl carbon (~34 ppm), the cyclobutyl methine carbon bearing the hydroxyl group (~68 ppm), the cyclobutyl methine carbon bearing the nitrogen (~55 ppm), and the cyclobutyl methylene carbons (~35 ppm). The carbonyl carbon of the carbamate will appear at ~155 ppm. |

| IR Spectroscopy | A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A strong absorption around 1680 cm⁻¹ due to the C=O stretch of the carbamate. C-H stretching vibrations will be observed around 2900-3000 cm⁻¹. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ at m/z = 202.14. |

Applications in Drug Development: A Case Study

The utility of this compound is best illustrated through its incorporation into advanced drug candidates. While specific proprietary details are often confidential, the scientific literature and patent landscape provide valuable insights.

Diagram of a Potential Application Pathway:

Caption: A generalized workflow for utilizing the title compound in drug synthesis.

One notable application of a closely related analog, tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, is in the synthesis of investigational androgen receptor degraders. This highlights the role of such cyclobutane derivatives in developing novel therapeutics. The unique stereochemistry and functionality of this compound make it a prime candidate for similar applications where precise three-dimensional orientation of substituents is critical for biological activity.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is crucial. The following safety information is based on data for structurally related compounds and should be followed diligently.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and versatile functional groups provides a powerful tool for the synthesis of novel and effective therapeutics. This guide has aimed to provide not only the practical information needed to work with this compound but also a deeper appreciation for its strategic importance in the ongoing quest for new medicines.

References

-

LookChem. tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate.[Link]

-

Organic Syntheses. Organic Syntheses Procedure.[Link]

-

PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate.[Link]

-

PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.[Link]

Sources

A Technical Guide to tert-Butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Versatile Building Block in Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key chemical intermediate for researchers and professionals in drug development and organic synthesis. The document elucidates the molecule's core physicochemical properties, outlines a robust and logically-grounded synthetic strategy, and explores its functional significance as a versatile building block. The unique structural combination of a stereodefined cyclobutane ring, a hydroxyl functional group for derivatization, and a stable Boc-protected tertiary amine makes this compound a valuable scaffold in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This whitepaper serves as a practical resource, combining theoretical principles with actionable protocols and safety considerations to empower scientists in their research endeavors.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental properties. These identifiers and physicochemical characteristics are critical for experimental design, analytical characterization, and regulatory documentation.

Identification and Nomenclature

-

Chemical Name: this compound[1]

-

Synonyms: trans-3-[Boc-(methyl)amino]cyclobutanol, tert-butyl rel-((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate[1]

-

CAS Number: 1033718-20-5[1]

-

Stereochemistry: The trans configuration of the substituents on the cyclobutane ring is a defining feature, critically influencing the three-dimensional shape and biological activity of its derivatives.

Physicochemical Properties

The quantitative data for this compound are summarized below. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Formula Weight | 201.26 | [1] |

| Predicted Boiling Point | 282.0 ± 29.0 °C | [2] |

| Predicted Density | 1.09 ± 0.1 g/cm³ | [2] |

| Physical Form | Solid, Semi-solid, or Liquid | |

| Storage Conditions | Sealed in dry, 2-8°C |

Structural Elucidation

The molecular structure dictates the compound's reactivity and utility. The diagram below illustrates the connectivity and key functional groups: the Boc-protected tertiary amine and the secondary alcohol on a cyclobutane scaffold.

Caption: 2D structure of the title compound.

The Chemist's Perspective: Synthesis and Handling

As an intermediate, the reliable and scalable synthesis of this molecule is paramount. This section details a logical synthetic approach, emphasizing the rationale behind procedural choices to ensure high purity and yield.

Retrosynthetic Analysis & Strategic Approach

The target molecule can be disconnected at the C-N and C=O bonds of the carbamate. A robust strategy involves a two-step sequence starting from commercially available 3-hydroxycyclobutanone:

-

Reductive Amination: Reaction of 3-hydroxycyclobutanone with methylamine to form an intermediate imine/enamine, which is reduced in situ to the corresponding secondary amine, trans-3-(methylamino)cyclobutanol. The trans isomer is often the thermodynamically favored product.

-

Boc Protection: Protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final carbamate product.

This approach is advantageous due to the use of readily available starting materials and mild reaction conditions, which preserves the sensitive hydroxyl group.

Proposed Synthetic Protocol

This protocol is a self-validating system. Each step includes justifications and checkpoints to ensure the reaction is proceeding as expected.

Step 1: Synthesis of trans-3-(methylamino)cyclobutanol

-

Objective: To synthesize the secondary amine intermediate via reductive amination.

-

Reagents & Equipment:

-

3-hydroxycyclobutanone

-

Methylamine (solution in THF or water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

-

Methodology:

-

To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in DCM at 0 °C under a nitrogen atmosphere, add methylamine solution (1.1 eq) dropwise.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.

-

Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like alcohol reduction.[3]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often used directly in the next step.

-

Step 2: Synthesis of this compound

-

Objective: To protect the secondary amine with a Boc group.

-

Reagents & Equipment:

-

Crude trans-3-(methylamino)cyclobutanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

-

Methodology:

-

Dissolve the crude amine from Step 1 in THF.

-

Add triethylamine (1.5 eq) to the solution.

-

Add a solution of Boc₂O (1.2 eq) in THF dropwise at 0 °C. Rationale: The base (TEA) neutralizes the acid byproduct of the reaction, driving it to completion. The Boc₂O is a highly efficient and common reagent for this transformation.[4]

-

Stir the reaction at room temperature for 4-6 hours until TLC/LC-MS indicates complete consumption of the starting amine.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure title compound.

-

Synthetic Workflow Diagram

The following diagram visualizes the proposed two-step synthesis.

Caption: A two-step workflow for synthesizing the title compound.

In-Process Validation and Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques is required:

-

¹H and ¹³C NMR: To confirm the structure. Expect characteristic signals for the tert-butyl group (~1.4 ppm, 9H, singlet), the N-methyl group (~2.8 ppm, 3H, singlet), and distinct multiplets for the cyclobutyl and carbinol protons.

-

LC-MS: To confirm the molecular weight (M+H⁺ expected at m/z 202.3) and assess purity.

-

FTIR: To identify key functional groups, such as the O-H stretch (~3400 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹).

Safety and Handling Protocols

Based on available data, the compound should be handled with appropriate care.

-

GHS Pictogram: Exclamation mark (GHS07)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed

-

Precautionary Statements: P264, P270, P301+P312, P330 (Wash hands thoroughly, do not eat/drink when using, IF SWALLOWED: call a POISON CENTER, rinse mouth)

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory.

Applications in Modern Drug Discovery

The value of this compound lies in its strategic combination of functional groups, making it an attractive scaffold for medicinal chemists.

Role as a Chiral Building Block

The rigid cyclobutane core introduces a defined three-dimensional geometry into a target molecule. This spatial arrangement is critical for optimizing ligand-receptor interactions. While this specific molecule is presented as a racemate, chiral resolution or asymmetric synthesis can provide enantiomerically pure versions, which are essential for developing stereospecific drugs. Related cyclobutane derivatives have been explored as crucial intermediates in the synthesis of androgen receptor antagonists.[5]

The Boc Protecting Group: A Gateway for Sequential Chemistry

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide range of reaction conditions (e.g., non-acidic reductions, organometallic additions). Crucially, it can be cleanly removed under acidic conditions (e.g., TFA in DCM) to liberate the free secondary amine. This allows for late-stage diversification, where the amine can be acylated, alkylated, or used in other coupling reactions after modifications have been performed elsewhere in the molecule.

The Hydroxyl Group: A Handle for Derivatization

The secondary alcohol is a key functional handle. It can be:

-

Oxidized: to the corresponding ketone, opening up another avenue for modification.

-

Esterified or Etherified: to attach various side chains or linkers.

-

Converted to a leaving group: (e.g., mesylate, tosylate) to allow for nucleophilic displacement, enabling the introduction of azides, halides, or other functional groups with inversion of stereochemistry if desired.

Logical Pathway for API Synthesis

The diagram below illustrates a conceptual pathway where the title compound serves as a central intermediate in the construction of a more complex, hypothetical drug candidate.

Caption: Conceptual use of the title compound in API synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers synthetic flexibility and structural rigidity. Its well-defined stereochemistry, orthogonal protecting group, and reactive hydroxyl handle provide medicinal chemists with a powerful tool for navigating the complexities of modern drug discovery. The robust synthetic pathway and clear characterization profile further enhance its value as a reliable intermediate for both small-scale research and large-scale development campaigns.

References

- BLD Pharm. (n.d.). 1338812-41-1|tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate.

- LookChem. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.

-

LookChem. (n.d.). tert-butyl ((1r,3r)-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link].

-

PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. Retrieved from [Link].

-

PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link].

-

PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link].

-

ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link].

-

PubChemLite. (n.d.). Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). Retrieved from [Link].

- BLDpharm. (n.d.). 31420-65-2|tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Synblock. (n.d.). CAS 870461-48-6 | tert-butyl N-[[trans-3-aminocyclohexyl]methyl]carbamate.

- Biosynth. (n.d.). trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0.

- BLDpharm. (n.d.). tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate.

- LookChem. (n.d.). The Chemistry of tert-Butyl N-hydroxycarbamate: Applications in Synthesis.

Sources

An In-depth Technical Guide to the Physical Properties of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1207937-77-5). As a key building block in contemporary medicinal chemistry, a thorough understanding of its physicochemical attributes is paramount for its effective application in drug discovery and development. This document outlines the theoretical basis and provides detailed, field-proven experimental protocols for determining its core physical properties, including thermal characteristics, solubility, and spectroscopic identity. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to generate reliable data for process optimization, formulation development, and quality control.

Introduction to the Compound

This compound is a bifunctional organic molecule featuring a carbamate protecting group and a reactive hydroxyl group on a cyclobutane scaffold. The carbamate moiety offers excellent chemical stability and modulates lipophilicity, while the secondary alcohol provides a vector for further chemical modification.[1] This combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

The physical properties of such a compound—its melting point, solubility in various media, and spectroscopic fingerprint—are not merely data points; they are critical parameters that govern its behavior in both chemical reactions and biological systems. Accurate characterization is essential for:

-

Purity Assessment: Establishing a sharp melting point range is a primary indicator of high purity.[2]

-

Process Development: Solubility data informs the choice of solvents for reaction, purification, and crystallization.

-

Formulation Science: Understanding aqueous solubility is a cornerstone of developing viable drug delivery systems and predicting bioavailability.[3][4]

-

Quality Control: Spectroscopic data provides an unambiguous identity check for raw materials and synthesized intermediates.

This guide provides the necessary protocols to establish a robust and comprehensive physical property profile for this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties is essential for a quick reference. While specific experimental data for this exact compound is not widely published, its identity can be defined by its structure and molecular formula, from which other properties can be derived or experimentally determined.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

(Note: An illustrative image of the chemical structure would be placed here.)

Table 1: Summary of Physicochemical Properties

| Property | Value | Method of Determination |

| CAS Number | 1207937-77-5 | - |

| Molecular Formula | C₁₁H₂₁NO₃ | - |

| Molecular Weight | 215.29 g/mol | Calculation |

| Physical Form | Expected to be a solid at STP | Visual Inspection |

| Melting Point | To be determined | Capillary Melting Point Apparatus |

| Aqueous Solubility | To be determined | Shake-Flask Method |

| Solubility in Organic Solvents | To be determined | Shake-Flask Method |

Thermal Properties

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities will typically cause a depression in the melting point and a broadening of the melting range.[5] Therefore, determining the melting point is a fast and effective method for initial purity assessment.[2]

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus (e.g., Mel-Temp).

Materials:

-

This compound sample, finely powdered and dried.

-

Capillary tubes (sealed at one end).

-

Melting point apparatus.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle to ensure uniform heat transfer.[2]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal results.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C per minute) to get an approximate melting range. This saves time during the accurate determination.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary.

-

Heating: Heat the sample at a slow, controlled rate of 1-2°C per minute when approaching the expected melting point. This slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from in vitro assay reliability to in vivo bioavailability.[7] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution with excess solid present.[3][8] The shake-flask method is the gold-standard for determining thermodynamic solubility.[4][9]

Theoretical Considerations

The structure of this compound contains both hydrophilic and lipophilic regions.

-

Hydrophilic Center: The secondary hydroxyl (-OH) group is capable of hydrogen bonding with water, promoting aqueous solubility.

-

Lipophilic Regions: The tert-butyl group and the cyclobutyl aliphatic ring are nonpolar and will favor solubility in organic solvents.

-

Polar Group: The N,N-disubstituted carbamate group is polar but lacks a hydrogen bond donor, which will influence its solvation properties.

The interplay of these groups will determine the overall solubility profile in various solvent systems.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility in a given buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

Crystalline sample of the compound.

-

Chosen solvent/buffer (e.g., deionized water, PBS pH 7.4).

-

Glass vials with screw caps.

-

Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

-

Sample Addition: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[3]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate the suspension for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic measurements.[7]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid residue. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter. Note: Adsorption to the filter material can be a source of error and should be evaluated.

-

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.

-

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility, typically expressed in µg/mL or mM.

-

pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[3]

Spectroscopic Characterization

Spectroscopy provides an unambiguous chemical fingerprint of a molecule. For a novel or intermediate compound, IR and NMR spectroscopy are essential for confirming its structure and identity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The spectrum provides direct evidence for the presence of key functional groups.

Expected Characteristic Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the secondary alcohol.

-

~2970-2850 cm⁻¹ (strong): C-H stretching from the aliphatic tert-butyl and cyclobutyl groups.

-

~1680-1650 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group. This is a highly characteristic and strong peak. The N,N-disubstitution may shift this frequency slightly compared to N-H carbamates.[10]

-

~1250-1190 cm⁻¹ and ~1050 cm⁻¹: C-O stretching vibrations associated with the carbamate and alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals (in CDCl₃):

-

~1.4-1.5 ppm (singlet, 9H): The nine equivalent protons of the bulky tert-butyl group.

-

~2.8-3.0 ppm (singlet, 3H): The three protons of the N-methyl group. Due to rotational isomers (rotamers) around the carbamate C-N bond, this signal may appear broadened or as two distinct singlets.

-

~1.8-2.6 ppm (multiplets, 6H): The protons on the cyclobutyl ring. The trans stereochemistry will result in complex splitting patterns for these protons.

-

~4.0-4.2 ppm (multiplet, 1H): The proton attached to the carbon bearing the hydroxyl group (CH-OH).

-

Variable (singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent dependent and may exchange with trace D₂O.

Expected ¹³C NMR Signals (in CDCl₃):

-

~155-157 ppm: The carbonyl carbon of the carbamate group.[11]

-

~80 ppm: The quaternary carbon of the tert-butyl group.

-

~65-70 ppm: The carbon attached to the hydroxyl group (CH-OH).

-

~30-45 ppm: Carbons of the cyclobutyl ring and the N-methyl group.

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

Workflow for Physical Property Characterization

A logical and systematic workflow ensures that all critical physical properties are determined efficiently and accurately. The following diagram illustrates a self-validating system for the characterization of a new batch of this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This guide has established a comprehensive framework for the determination and understanding of the core physical properties of this compound. By adhering to the detailed experimental protocols for melting point analysis, thermodynamic solubility, and spectroscopic identification, researchers can generate the high-quality, reliable data necessary for advancing drug discovery and development programs. The application of these standardized methods ensures both the integrity of the data and the consistent quality of this critical chemical intermediate.

References

-

Suarez-Sharp, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Ghavami, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

-

Veseli, A., et al. (2020). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Parshad, H., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Retrieved from [Link]

-

Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Melting Point Measurement. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl hydroxy(methyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cerritos.edu [cerritos.edu]

- 6. studylib.net [studylib.net]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Structure elucidation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. Small molecules, such as this compound, often serve as key intermediates or building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of atoms and their connectivity, including stereochemistry, dictates the molecule's physical, chemical, and biological properties. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical component of quality control, process development, and regulatory compliance.

This guide provides a comprehensive, field-proven methodology for the complete structural characterization of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind the analytical workflow. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct a self-validating dossier of evidence that confirms the molecular formula, functional groups, and atomic connectivity of the target compound.

Strategic Analytical Workflow

The elucidation process is a logical progression, where each analytical technique provides a unique piece of the structural puzzle. Our approach begins with determining the molecular formula and identifying key functional groups, then proceeds to map the intricate network of proton and carbon connectivity.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Expertise & Rationale: The first step in any elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, we can calculate a unique molecular formula, which is a non-negotiable starting point for proposing a structure.

Expected Data: For this compound (C₁₀H₁₉NO₃), we anticipate the following:

-

Molecular Ion: An [M+H]⁺ peak in positive ion mode ESI-HRMS.

-

Fragmentation: The N-Boc group is known to fragment in predictable ways, primarily through the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).

| Ion | Formula | Calculated m/z | Expected Observation | Interpretation |

| [M+H]⁺ | C₁₀H₂₀NO₃⁺ | 202.1438 | ~202.1440 | Protonated parent molecule |

| [M+Na]⁺ | C₁₀H₁₉NNaO₃⁺ | 224.1257 | ~224.1260 | Sodium adduct |

| [M-C₄H₈+H]⁺ | C₆H₁₂NO₃⁺ | 146.0761 | ~146.0760 | Loss of isobutylene |

| [M-C₄H₉]⁺ | C₆H₁₀NO₃⁺ | 144.0604 | ~144.0605 | Loss of tert-butyl radical |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. The rationale for its use here is to confirm the existence of the hydroxyl (-OH) and carbamate (N-C=O) moieties, which are the primary functional groups in our target molecule.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol | Confirms the hydroxyl group. |

| 2850-3000 | C-H stretch | Alkanes | Confirms the aliphatic nature (cyclobutane, methyl, tert-butyl). |

| ~1680 (strong) | C=O stretch | Carbamate | Confirms the presence of the N-Boc protecting group.[1] |

| ~1160 (strong) | C-O stretch | Carbamate/Alcohol | Supports the presence of the carbamate and alcohol C-O bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid or semi-solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Analysis: Identify and label the key absorption bands corresponding to the expected functional groups. The region from ~1500 to 400 cm⁻¹ is the fingerprint region and is unique to the molecule.[2]

Part 2: High-Resolution NMR Spectroscopy - The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

1D NMR: ¹H, ¹³C, and DEPT-135

Expertise & Rationale: One-dimensional NMR provides the fundamental dataset. ¹H NMR tells us the number of distinct proton environments and their relative numbers (integration). ¹³C NMR reveals the number of distinct carbon environments. The DEPT-135 experiment is critical as it differentiates carbons based on the number of attached protons (CH/CH₃ point up, CH₂ point down, quaternary carbons are absent), resolving ambiguity from the ¹³C spectrum.[5]

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Atom # | Description | Expected Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| 1 | tert-butyl | ~1.45 | Singlet (s) | 9H |

| 9 | N-methyl | ~2.80 | Singlet (s) | 3H |

| 5-OH | Hydroxyl | ~1.8 (variable) | Broad Singlet (br s) | 1H |

| 5 | CH-OH | ~4.10 | Quintet-like (m) | 1H |

| 3 | CH-N | ~4.40 | Quintet-like (m) | 1H |

| 4, 6 | CH₂ (cis to OH) | ~2.05 | Multiplet (m) | 2H |

| 4, 6 | CH₂ (trans to OH) | ~2.65 | Multiplet (m) | 2H |

Expected ¹³C & DEPT-135 Data (125 MHz, CDCl₃):

| Atom # | Description | Expected Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|---|

| 2 | Carbamate C=O | ~155.5 | Absent |

| 7 | Boc Quaternary C | ~79.5 | Absent |

| 5 | CH-OH | ~68.0 | Positive (CH) |

| 3 | CH-N | ~52.0 | Positive (CH) |

| 9 | N-CH₃ | ~32.0 | Positive (CH₃) |

| 4, 6 | CH₂ | ~35.0 | Negative (CH₂) |

| 1 | Boc CH₃ | ~28.5 | Positive (CH₃) |

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[6] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H: Acquire with standard parameters (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

-

¹³C: Acquire with proton decoupling (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).

-

DEPT-135: Acquire using a standard DEPT-135 pulse sequence.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. Integrate the ¹H spectrum.

2D NMR: COSY, HSQC, and HMBC - Connecting the Dots

Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR builds the machine.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling).[5][7] It is indispensable for tracing out the proton spin systems, such as the protons on the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J-coupling).[5][7] It is the most reliable way to assign carbons that have attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful elucidation experiment. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²J or ³J).[8][9][10] HMBC is the key to connecting the different spin systems and mapping the entire molecular skeleton, especially through quaternary carbons.

Expected 2D NMR Correlations:

Key Interpretive Steps:

-

HSQC: Unambiguously pair up the proton and carbon signals for all CH, CH₂, and CH₃ groups based on the 1D spectra. For example, the proton at ~1.45 ppm will show a cross-peak to the carbon at ~28.5 ppm, confirming the assignment of the tert-butyl group (H1/C1).

-

COSY: Trace the connectivity around the cyclobutane ring. A cross-peak between the proton at ~4.40 ppm (H3) and the protons at ~2.05/2.65 ppm (H4/H6) establishes their neighborly relationship. Following these connections (H3→H4/H6→H5) will map the entire four-membered ring proton system.

-

HMBC: This is where the full structure is assembled.

-

Confirming the Carbamate Core: The N-methyl protons (H9, ~2.80 ppm) and the tert-butyl protons (H1, ~1.45 ppm) will both show correlations to the carbamate carbonyl carbon (C2, ~155.5 ppm). This is critical evidence linking these groups. The tert-butyl protons (H1) will also correlate to the quaternary Boc carbon (C7, ~79.5 ppm).

-

Linking the Ring to the Nitrogen: The methine proton on the ring attached to the nitrogen (H3, ~4.40 ppm) will show a crucial correlation to the carbamate carbonyl carbon (C2), definitively connecting the cyclobutane ring to the carbamate nitrogen.

-

Confirming Ring Structure: Long-range correlations across the ring, such as from H3 to C5, further validate the cyclobutane structure.

-

Part 3: Final Structure Verification

By systematically integrating the data, we build a self-validating case for the structure of this compound.

-

MS provides the molecular formula: C₁₀H₁₉NO₃.

-

IR confirms the presence of -OH and carbamate (N-C=O) functional groups.

-

¹³C and DEPT-135 NMR show 7 unique carbon signals: 2x CH₃, 1x C(CH₃)₃, 1x CH₂, 2x CH, 1x C=O, and 1x C(quat), totaling 10 carbons.

-

¹H NMR shows 6 unique proton environments with an integration pattern matching the 19 protons in the proposed structure.

-

HSQC connects all protonated carbons to their respective protons.

-

COSY establishes the H3-H4-H5-H6 spin system of the cyclobutane ring.

-

HMBC serves as the final arbiter, connecting the tert-butyl group, the N-methyl group, and the cyclobutane ring to the central carbamate carbonyl carbon, leaving no ambiguity in the final structure.

The trans stereochemistry is inferred from the coupling patterns and chemical shifts of the cyclobutane protons, which differ significantly from their cis counterparts due to different spatial orientations. A more detailed analysis using Nuclear Overhauser Effect (NOE) spectroscopy could provide definitive proof of the through-space stereochemical relationships if required.

References

-

Gary E. Martin, David J. Russell (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link][8]

-

Gary E. Martin, David J. Russell (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. [Link][9]

-

K. Srilatha (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link][3]

-

Thomas G. Gant (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link][11]

-

ResearchGate (2017). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link][4]

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link][5]

-

Creative Biostructure (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link][7]

-

Stephan Wawrzinek, Christoph Ruttkies, et al. (2011). Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link][10]

-

Doc Brown's Chemistry. Infrared spectrum of cyclobutane. docbrown.info. [Link][2]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link][1]

Sources

- 1. tert-Butyl carbamate [webbook.nist.gov]

- 2. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

An In-Depth Technical Guide to the Solubility of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate in Organic Solvents

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

Physicochemical Profile of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate and Related Analogues

A thorough understanding of a molecule's structural and electronic features is paramount to predicting its solubility in various solvents. This compound possesses a unique combination of functional groups that influence its polarity and hydrogen bonding capabilities.

Molecular Structure:

-

Tert-butylcarbonyl (Boc) Group: This bulky, non-polar group significantly contributes to the molecule's lipophilicity.

-

N-methyl Group: The methyl group on the nitrogen atom slightly increases the steric hindrance and lipophilicity.

-

Trans-3-hydroxycyclobutyl Ring: The cyclobutyl ring itself is non-polar, but the hydroxyl (-OH) group introduces a polar, hydrogen-bond donating and accepting site. The trans configuration of the hydroxyl group relative to the carbamate substituent will influence the overall molecular conformation and intermolecular interactions.

While specific experimental data for the trans-isomer is scarce, we can draw inferences from its cis-isomer and other related carbamates.

| Compound | Molecular Weight ( g/mol ) | Physical Form | Notes |

| Tert-butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 201.27[1] | Solid or Semi-solid[1] | The cis-isomer of the target compound. |

| Tert-butyl N-methylcarbamate | 131.17[2] | - | A simpler structural analogue. |

| Tert-butyl (3-hydroxycyclobutyl)carbamate | 187.24[3][4] | - | Lacks the N-methyl group. |

| Tert-butyl (trans-3-(methylamino)cyclobutyl)carbamate | 200.28[5] | - | The hydroxyl group is replaced by a methylamino group. |

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Protic vs. Aprotic Solvents

-

Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group on the cyclobutyl ring of the target molecule will readily form hydrogen bonds with protic solvents. The carbonyl oxygen of the carbamate can also act as a hydrogen bond acceptor. Therefore, good solubility is anticipated in polar protic solvents.

-

Aprotic Solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors but not donors. The carbonyl oxygen of the carbamate and the hydroxyl oxygen can interact favorably with the positive end of the solvent's dipole. Solvents like DMF and DMSO are particularly effective at solvating a wide range of compounds and are expected to be good solvents for this molecule.

-

Non-polar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack significant dipole moments. The bulky, non-polar tert-butyl group will favor interaction with these solvents. However, the polar hydroxyl and carbamate groups will be disfavored. Consequently, lower solubility is expected in non-polar aprotic solvents. Dichloromethane, with its moderate polarity, may exhibit intermediate solubility.

-

The Influence of Molecular Structure on Solubility

The presence of both a lipophilic Boc group and a hydrophilic hydroxyl group makes this compound an amphiphilic molecule. This dual nature suggests that it will exhibit at least partial solubility in a broad range of organic solvents. The trans orientation of the hydroxyl group may allow for more efficient crystal packing compared to the cis isomer, potentially leading to a higher melting point and consequently, lower solubility in some solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (ensure high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Slurries:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle by gravity or brief centrifugation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

-

Analyze the diluted samples by a validated HPLC-UV method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility in the original saturated solution, accounting for the dilution factor.

-

Troubleshooting and Considerations

-

Purity of the Compound: Impurities can significantly affect solubility measurements. Ensure the starting material is of the highest possible purity.

-

Solvent Purity: The presence of water or other impurities in the organic solvents can alter their solvating properties.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.

-

Equilibrium Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

-

Adsorption: The compound may adsorb to the surface of filters or vials. Using appropriate materials (e.g., PTFE filters for organic solvents) and pre-conditioning the filter by discarding the initial filtrate can mitigate this issue.

Conclusion

While a definitive, quantitative solubility profile of this compound in various organic solvents is yet to be published, a strong theoretical understanding of its physicochemical properties allows for reasoned predictions of its behavior. The amphiphilic nature of the molecule, with its non-polar Boc group and polar hydroxyl moiety, suggests a broad solubility range. For drug development professionals, the provided experimental protocol offers a robust and reliable method to generate the precise solubility data necessary for formulation, purification, and further downstream applications. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this and other promising pharmaceutical building blocks.

References

-

PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine. National Center for Biotechnology Information. [Link]

-

PubChemLite. Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. [Link]

-

ChemBK. METHYL (1R,3S,4R)-N-BOC-3-AMINO-4-HYDROXYCYCLOPENTANECARBOXYLATE. [Link]

-

ChemBK. METHYL (1S,3R,4S)-N-BOC-3-AMINO-4-HYDROXYCYCLOPENTANECARBOXYLATE. [Link]

-

ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

-

PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. N-Boc-N-methylethylenediamine. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

Chem-Impex. Boc-N-Methyl-aminoethanol. [Link]

Sources

- 1. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7 - Abovchem [abovchem.com]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Spectral Analysis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a notable organic molecule featuring a carbamate functional group and a trans-substituted cyclobutane ring. As a Senior Application Scientist, this guide provides an in-depth analysis of the spectral data for this compound, offering insights into its structural confirmation and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this guide will provide a robust, predictive analysis based on established spectroscopic principles and comparative data from analogous structures. This approach not only offers a detailed spectral profile of the target molecule but also serves as a practical framework for interpreting the spectra of related compounds in drug discovery and development.

The structural integrity and purity of such compounds are paramount in their application. Spectroscopic analysis provides the definitive evidence for the correct chemical structure and the absence of significant impurities. This guide will delve into the causality behind the expected spectral features, providing a comprehensive understanding for researchers in the field.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Caption: Molecular structure of this compound.

The key structural features that will give rise to characteristic spectral signals are:

-

Tert-butyl group: A singlet integrating to nine protons in ¹H NMR and two distinct signals in ¹³C NMR.

-

N-methyl group: A singlet integrating to three protons in ¹H NMR and a signal in the upfield region of the ¹³C NMR.

-

Cyclobutane ring: A set of multiplets in the ¹H NMR due to the diastereotopic protons and distinct signals for the CH and CH2 groups in the ¹³C NMR. The trans stereochemistry will influence the coupling constants.

-

Carbamate group: A characteristic C=O stretch in the IR spectrum and a quaternary carbon signal in the downfield region of the ¹³C NMR.

-

Hydroxyl group: A broad O-H stretch in the IR spectrum and a methine proton signal in the ¹H NMR, with its chemical shift being solvent-dependent.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.0 | m | 1H | CH-OH |

| ~3.8 - 3.6 | m | 1H | N-CH (cyclobutane) |

| ~2.7 | s | 3H | N-CH₃ |

| ~2.4 - 2.2 | m | 2H | CH₂ (cyclobutane, cis to N) |

| ~2.0 - 1.8 | m | 2H | CH₂ (cyclobutane, trans to N) |

| ~1.7 (can be broad) | s | 1H | O-H |

| 1.45 | s | 9H | C(CH₃)₃ |

Expert Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The large singlet at approximately 1.45 ppm is the hallmark of the tert-butyl group of the Boc protecting group[1]. The N-methyl group should appear as a sharp singlet around 2.7 ppm.

The cyclobutane protons will present as a more complex series of multiplets. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield of the ring protons, likely around 4.0-4.2 ppm, due to the deshielding effect of the oxygen atom. The proton on the nitrogen-bound carbon (N-CH) will also be downfield, anticipated in the region of 3.6-3.8 ppm. The four methylene protons on the cyclobutane ring are diastereotopic and will appear as two distinct multiplets. The protons cis to the bulky carbamate group are expected to be slightly more deshielded than those in the trans position. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

This standard protocol ensures high-quality, reproducible NMR data. The choice of deuterated chloroform (CDCl₃) is common for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~79.5 | C (CH₃)₃ |

| ~68.0 | C H-OH |

| ~50.0 | N-C H (cyclobutane) |

| ~35.0 | C H₂ (cyclobutane) |

| ~30.0 | N-C H₃ |

| 28.4 | C(C H₃)₃ |

Expert Interpretation:

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbamate carbonyl carbon is expected at the most downfield position, around 155.5 ppm. The quaternary carbon of the tert-butyl group will appear near 79.5 ppm, a characteristic chemical shift for this moiety in a Boc group[1]. The carbon attached to the hydroxyl group will be in the range of 68.0 ppm, while the carbon attached to the nitrogen is expected around 50.0 ppm. The methylene carbons of the cyclobutane ring will likely have a chemical shift around 35.0 ppm. The N-methyl carbon will be found further upfield at approximately 30.0 ppm, and the three equivalent methyl carbons of the tert-butyl group will give a strong signal at 28.4 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (hydroxyl) |

| ~2970 (sharp) | Strong | C-H stretch (aliphatic) |

| ~1690 (strong) | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C-H bend |

| ~1160 | Strong | C-O stretch |

Expert Interpretation:

The IR spectrum will be dominated by a few key absorbances. A broad peak around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. Sharp, strong peaks in the 2970 cm⁻¹ region correspond to the C-H stretching of the aliphatic methyl and cyclobutane groups. The most prominent peak is expected to be the strong C=O stretch of the carbamate group, appearing around 1690 cm⁻¹. The exact position of this peak can be sensitive to the molecular environment. A strong absorption around 1160 cm⁻¹ is characteristic of the C-O stretching vibrations of the carbamate and the alcohol.

Experimental Protocol for FTIR (KBr Pellet Method)

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

The KBr pellet method is a common technique for solid samples, ensuring a uniform dispersion of the analyte in an IR-transparent matrix. This minimizes scattering effects and produces a high-quality spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Predicted Identity |

| 202.14 | [M+H]⁺ (Protonated molecule) |

| 184.13 | [M+H - H₂O]⁺ (Loss of water) |

| 146.12 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ (Loss of isobutylene from Boc group) |

| 102.08 | [M+H - Boc group]⁺ (Loss of the entire Boc group) |

Expert Interpretation:

In positive-ion ESI-MS, the molecule is expected to be readily protonated, giving a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to its molecular weight plus one (201.26 + 1.01 = 202.27, calculated C₁₀H₂₀NO₃⁺). A common fragmentation pathway for alcohols is the loss of water, which would result in a peak at [M+H - 18]⁺.

The Boc group has characteristic fragmentation patterns. The loss of isobutylene (56 Da) is a common fragmentation, which would yield a peak at [M+H - 56]⁺. The complete loss of the Boc group (100 Da) would result in a fragment at [M+H - 100]⁺. The relative intensities of these fragments will depend on the ionization conditions.

Experimental Protocol for Mass Spectrometry (ESI)

Caption: Workflow for acquiring an ESI mass spectrum.

Direct infusion is a straightforward method for obtaining the mass spectrum of a pure compound. The choice of a protic solvent like methanol facilitates the ionization process.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by comparing the expected data with that of analogous structures, researchers can confidently characterize this molecule and related compounds. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectral data, which is a cornerstone of chemical research and drug development.

References

- Supporting Information for "Glycerol as a biodegradable and reusable solvent for N-Boc protection of amines". [Source of various Boc-protected compound NMR data]. The provided search result does not link to a specific, stable URL for the supporting information.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the use of conformationally restricted small molecules is a cornerstone of rational drug design. These rigid scaffolds allow for the precise positioning of pharmacophoric elements, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Among these, the cyclobutane motif has garnered significant interest due to its unique puckered three-dimensional structure, which serves as a versatile platform for the development of novel therapeutics.[1] This guide provides an in-depth review of the discovery and synthesis of a particularly valuable cyclobutane-containing building block: Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This molecule has emerged as a key intermediate in the synthesis of next-generation therapeutics, most notably in the development of potent androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer.[2][3][4]

While a singular "discovery" paper for this specific carbamate is not prominent in the literature, its genesis can be traced through the evolution of synthetic strategies aimed at producing stereochemically pure 1,3-disubstituted cyclobutanes. This guide will therefore present a logical, field-proven synthesis of the title compound, drawing upon authoritative and analogous procedures, and will illuminate the chemical reasoning behind the chosen synthetic pathway.

The Synthetic Blueprint: A Retrosynthetic Analysis

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most direct route to the target molecule is the tert-butyloxycarbonyl (Boc) protection of the commercially available precursor, trans-3-(methylamino)cyclobutanol . This precursor is the lynchpin of the synthesis, and its own synthesis is a critical aspect of this literature review.

The Genesis of the Core: Stereoselective Synthesis of trans-3-Aminocyclobutanol Derivatives

The key challenge in synthesizing the cyclobutane core of the target molecule lies in controlling the stereochemistry to obtain the desired trans configuration. The literature provides robust methods for achieving this, often starting from a cis isomer and employing a stereochemical inversion.